2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyrimidine
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Description
The compound is a complex organic molecule that contains a pyrimidine ring, a piperidine ring, and a sulfonyl group . It also contains a 3-chloro-4-methoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . The synthesis could involve the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the sulfonyl group could potentially be replaced with other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Safety and Hazards
Properties
IUPAC Name |
2-[[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-24-16-6-5-14(10-15(16)18)26(22,23)21-9-2-4-13(11-21)12-25-17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIHRFFHCUNYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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